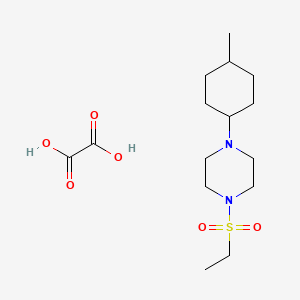
1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one is a chemical compound that has been the focus of significant scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one is not yet fully understood. However, studies have shown that this compound works by inhibiting the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been found to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one have been studied extensively in vitro and in vivo. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which can contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one in lab experiments include its potent anti-inflammatory and antioxidant properties, as well as its relatively low toxicity. However, there are also some limitations to using this compound in lab experiments, including its relatively low solubility in water and its potential to react with other compounds in the experimental system.
Direcciones Futuras
There are many potential future directions for research on 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one. Some of the most promising areas of research include the development of new synthetic methods for producing this compound, the exploration of its potential as a therapeutic agent for various inflammatory diseases, and the investigation of its potential as a material for use in various industrial applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Métodos De Síntesis
The synthesis of 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one can be achieved using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a malononitrile or cyanoacetate in the presence of a base catalyst. The resulting product is a β-unsaturated carbonyl compound that can be further modified to produce 1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one.
Aplicaciones Científicas De Investigación
1-(2-furyl)-3-(2-selenophenyl)-2-propen-1-one has been found to have a wide range of potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicine. Studies have shown that this compound has potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
(E)-1-(furan-2-yl)-3-selenophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2Se/c12-10(11-4-1-7-13-11)6-5-9-3-2-8-14-9/h1-8H/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNDCGHCSFDKFX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=CC2=CC=C[Se]2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/C2=CC=C[Se]2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-6-(2-methoxyphenyl)-N-methylpyridazin-3-amine](/img/structure/B5380329.png)
![N-ethyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5380339.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)

![N-[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5380374.png)
![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)

![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)
![2-chloro-4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5380400.png)
![4-[(3-cyano-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5380402.png)
![N~4~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5380408.png)
![5-(4-methoxyphenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5380420.png)
![2-[4-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperazin-1-yl]ethanol](/img/structure/B5380429.png)